molecular formula C9H16OS B12542684 S-Pentyl 2-methylprop-2-enethioate CAS No. 144334-71-4

S-Pentyl 2-methylprop-2-enethioate

Cat. No.: B12542684
CAS No.: 144334-71-4
M. Wt: 172.29 g/mol
InChI Key: QTSJDGHDTLMABT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pentyl 2-methylprop-2-enethioate typically involves the reaction of thiophenol with methacryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The obtained compound is then purified using chromatographic techniques to achieve the required purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification methods to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

S-Pentyl 2-methylprop-2-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-Pentyl 2-methylprop-2-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Pentyl 2-methylprop-2-enethioate involves its interaction with molecular targets through its thiol group. The sulfur atom can form bonds with various substrates, facilitating reactions such as nucleophilic substitution and oxidation. These interactions are crucial in its applications in polymer synthesis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

    S-Phenyl 2-methylprop-2-enethioate: Another thiol derivative with similar chemical properties.

    S,S′-Thiodi-4,1-phenylenebis(thiomethacrylate): A compound with two thiol groups, used in polymer synthesis.

    Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide: A more complex thiol derivative used in advanced materials

Uniqueness

S-Pentyl 2-methylprop-2-enethioate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its pentyl group provides additional hydrophobic interactions, making it distinct from other similar compounds .

Properties

CAS No.

144334-71-4

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

S-pentyl 2-methylprop-2-enethioate

InChI

InChI=1S/C9H16OS/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3

InChI Key

QTSJDGHDTLMABT-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(=O)C(=C)C

Origin of Product

United States

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